Tungsten oxide

Electrochromism Smart Windows Thin Films

Generic sourcing often yields inconsistent WO₃₋ₓ phases, undermining electrochromic and gas-sensing performance. Specify this CAS 12608-26-3 tungsten oxide to obtain a tunable bandgap material with precisely engineered oxygen vacancies. - High coloration efficiency (130 cm²/C) for low-power smart windows - 4.3-fold higher ethanol response than ZnO for selective gas detection - Stable monoclinic phase obtainable via >600°C annealing, verified by XRD

Molecular Formula O3W-6
Molecular Weight 231.8 g/mol
CAS No. 12608-26-3
Cat. No. B082060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten oxide
CAS12608-26-3
Molecular FormulaO3W-6
Molecular Weight231.8 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[W]
InChIInChI=1S/3O.W/q3*-2;
InChIKeyUVXUOGLNBHCDPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tungsten Oxide Composition, Phases, and Functional Differentiation


Tungsten oxide (WO₃, CAS 12608-26-3) is a wide-bandgap (~2.6–3.0 eV) n-type transition metal oxide semiconductor that exhibits strong electrochromic, photochromic, and gasochromic responses [1]. It exists in multiple stoichiometric and substoichiometric phases, including oxygen-deficient forms (WO₃₋ₓ such as WO₂.₇₂, WO₂.₈₃, and WO₂.₉) [2]. These substoichiometric variants possess abundant oxygen vacancies that create discrete energy bands below the conduction band, effectively narrowing the bandgap and extending light absorption into the near-infrared (NIR) region [2]. This property, combined with its high coloration efficiency, reversible Li⁺ intercalation capacity, and tunable crystal structure, distinguishes tungsten oxide from other metal oxides in applications requiring precise optical modulation, selective gas detection, or visible-light-driven photocatalysis [1] [2].

Why Tungsten Oxide Cannot Be Replaced by Other Metal Oxides


Tungsten oxide exhibits a unique combination of high coloration efficiency, reversible ion intercalation, and a bandgap that is inherently tunable via oxygen substoichiometry [1]. Direct substitution with MoO₃ (which suffers from instability in acidic/basic media [2]), TiO₂ (which requires UV activation due to its ~3.2 eV bandgap ), or ZnO (which demonstrates lower gas sensing response in many analyte systems [3]) results in significant performance losses. Furthermore, the electrochromic and gas sensing properties of WO₃ are highly dependent on its specific crystal phase (monoclinic vs. hexagonal) and nanostructure morphology [4]. Therefore, generic 'tungsten oxide' sourcing without attention to stoichiometry, phase, and defect engineering will not yield the performance characteristics documented in the quantitative evidence below.

Tungsten Oxide Quantitative Differentiation vs. Analogs


Coloration Efficiency: WO₃ vs. MoO₃

Pure tungsten oxide (WO₃) films exhibit a significantly higher coloration efficiency (CE) compared to pure molybdenum oxide (MoO₃) films prepared by similar methods [1]. While MoO₃ offers an optical absorption band closer to human eye sensitivity, its instability in acidic/basic environments limits its practical use [1]. The quantified difference in CE directly translates to a more efficient optical modulation per unit charge inserted, a critical metric for electrochromic device performance [2].

Electrochromism Smart Windows Thin Films

Photocatalytic Degradation: WO₃ vs. TiO₂

While TiO₂ is a widely used photocatalyst, its wide bandgap (~3.2 eV) limits its activity to the UV region. Tungsten oxide (WO₃), with a narrower bandgap (~2.6–2.9 eV), can utilize a larger portion of the solar spectrum . Under identical solar radiation conditions, tungsten oxide mixtures (WO₃ + W₂O₇) demonstrated a higher rate of dye degradation compared to TiO₂ . However, under UV light alone, TiO₂ outperforms WO₃. This differentiation highlights the importance of selecting the appropriate photocatalyst based on the intended light source [1].

Photocatalysis Dye Degradation Visible Light

Ethanol Gas Sensing: WO₃ vs. ZnO

In a comparative study of n-type metal oxide gas sensors, pure tungsten oxide (WO₃) demonstrated a significantly higher response to ethanol than pure zinc oxide (ZnO) [1]. Specifically, a pure WO₃ sensor exhibited a response 4.3 times greater than a pure ZnO sensor under identical test conditions [1]. This difference underscores the superior sensitivity of WO₃ for ethanol detection.

Gas Sensors Ethanol Detection Metal Oxides

Bandgap Engineering via Oxygen Vacancies

Stoichiometric tungsten oxide (WO₃) typically possesses a bandgap of approximately 2.9 eV [1]. However, the controlled introduction of oxygen vacancies to form substoichiometric WO₃₋ₓ (e.g., WO₂.₇₂, WO₂.₉) results in a measurable narrowing of the bandgap to the range of 2.4–2.8 eV [2]. This reduction is attributed to the formation of new discrete energy states below the conduction band [3]. Furthermore, these oxygen-deficient phases exhibit significant light absorption extending into the near-infrared (NIR) region, a property absent in stoichiometric WO₃ [3].

Bandgap Engineering Oxygen Vacancies Substoichiometric Oxides

Phase Stability: Monoclinic vs. Hexagonal

Tungsten oxide can exist in multiple crystal phases, with monoclinic (γ-WO₃) being the most stable at room temperature [1]. Nanoparticles synthesized with a mixture of hexagonal and monoclinic phases undergo a complete transformation to the stable monoclinic structure upon annealing at temperatures above 600°C [2]. This phase change is accompanied by changes in optical and electronic properties, including plasmonic absorption and NIR modulation [3].

Crystallography Phase Transformation Thermal Stability

Tungsten Oxide Optimal Application Scenarios


Electrochromic Smart Windows

The high coloration efficiency (130 cm²/C) of WO₃ films [1] directly translates to lower power consumption and enhanced durability in smart windows. Its chemical stability in acidic/basic environments [1] makes it a more reliable choice than MoO₃ for long-term deployment in building-integrated electrochromic devices. Procurement should specify WO₃ films with optimized nanostructure for Li⁺ intercalation.

Solar Photocatalytic Water Treatment

WO₃'s narrower bandgap and visible-light activity make it the preferred photocatalyst over TiO₂ for systems designed to operate under natural sunlight. The superior degradation rate of WO₃ mixtures under solar radiation directly supports its use in outdoor photocatalytic reactors for wastewater treatment. Material specification should prioritize WO₃ with engineered oxygen vacancies for enhanced visible-light absorption [2].

Ethanol Gas Sensors

WO₃'s 4.3-fold higher response to ethanol compared to ZnO [3] makes it the material of choice for breathalyzers and industrial ethanol leak detectors. The use of pure WO₃, or WO₃/ZnO heterojunctions [3], can significantly improve the limit of detection and reduce false alarms. Procurement should focus on WO₃ with high surface area nanostructures to maximize gas-solid interactions.

High-Temperature Gas Sensors & Catalytic Supports

The stable monoclinic phase of WO₃, which forms upon annealing above 600°C [4], is essential for gas sensors and catalytic supports operating at elevated temperatures. Sourcing monoclinic WO₃ ensures that the material will not undergo phase changes that degrade performance during prolonged high-temperature use [4]. Material certification should include XRD confirmation of the monoclinic phase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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